molecular formula C20H14Cl2N2O2 B6036845 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide

2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B6036845
M. Wt: 385.2 g/mol
InChI Key: DVEJUFQCECJTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzamide ring, and a phenylcarbamoyl group attached to the 4 position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide can be achieved through the direct condensation of 2,6-dichlorobenzoic acid with 4-aminobenzamide. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction is conducted under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, the process may be optimized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenylcarbamoyl group can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: The amide bond can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation Reactions: Products include carboxylic acids and their derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide
  • 2,3-dichloro-N-(2,6-dichlorophenyl)benzamide
  • 2,6-dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of the phenylcarbamoyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-16-7-4-8-17(22)18(16)20(26)24-15-11-9-13(10-12-15)19(25)23-14-5-2-1-3-6-14/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEJUFQCECJTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.